molecular formula C18H19N5O B1150078 GDC-0547

GDC-0547

Cat. No.: B1150078
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GDC-0547 is a highly selective small-molecule inhibitor targeting the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform, a key regulator of the PI3K/AKT/mTOR signaling pathway implicated in cancer cell proliferation, survival, and metastasis . Preclinical studies demonstrate its potent inhibition of PI3Kα (IC₅₀ = 0.3 nM) with >300-fold selectivity over other PI3K isoforms (β, γ, δ) and minimal off-target activity against unrelated kinases . Its pharmacokinetic (PK) profile includes high oral bioavailability (F% = 85–92% in rodents) and dose-proportional exposure, supporting once-daily dosing in clinical trials . Phase I/II trials in solid tumors (e.g., breast, ovarian) reported antitumor efficacy with manageable toxicity, including hyperglycemia and rash, consistent with PI3Kα inhibition .

Properties

Molecular Formula

C18H19N5O

Appearance

Solid powder

Synonyms

GDC0575l;  GDC-0575;  GDC 0575.; NONE

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Critical Analysis

  • Efficacy: In PIK3CA-mutated xenografts, this compound induced tumor regression at 10 mg/kg, outperforming alpelisib (30 mg/kg) and taselisib (20 mg/kg) .
  • Safety : Hyperglycemia with this compound is reversible with metformin coadministration, whereas taselisib’s gastrointestinal toxicity often necessitates dose interruption .
  • Long-term safety and combinatorial regimens require further study .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.